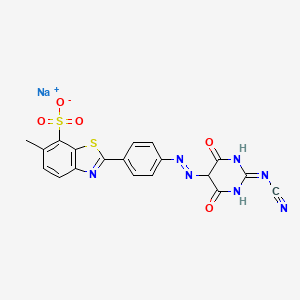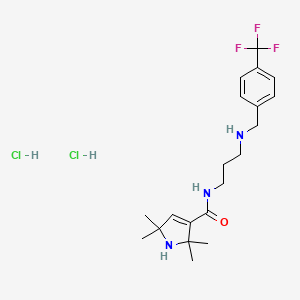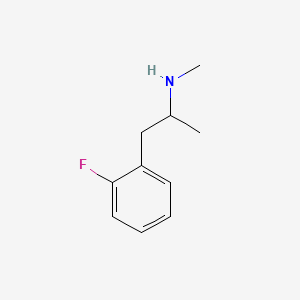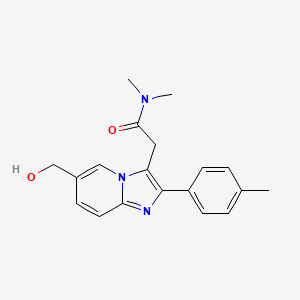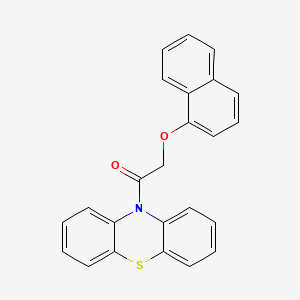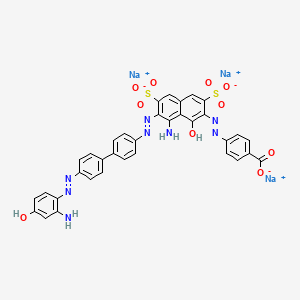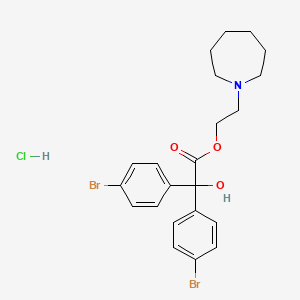
(4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dioxin ring structure through cyclization of appropriate precursors.
Epoxidation: Introduction of the epoxide group using oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Hydroxylation: Addition of hydroxyl groups using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide (H2O2) or chromium trioxide (CrO3).
Reduction: Reduction of the epoxide or hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, H2O2, CrO3
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: Transition metal catalysts for specific reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce simpler alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Dioxins and related compounds are known to interact with various biological pathways, making them of interest in pharmacology and toxicology.
Medicine
Potential medical applications could include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, or other advanced materials.
作用機序
The mechanism of action of (4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to activation or inhibition of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
Gene Expression Modulation: Influence on the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
Dioxins: A class of compounds with similar ring structures and chemical properties.
Epoxides: Compounds containing an epoxide group, which can undergo similar chemical reactions.
Polycyclic Aromatic Hydrocarbons (PAHs): Compounds with multiple aromatic rings, some of which may have similar biological activities.
Uniqueness
(4aalpha,5abeta,9aalpha,10abeta)-Octahydro-5aH,10aH-4a,9a-epoxydibenzo(b,e)(1,4)dioxin-5a,10a-diol is unique due to its specific combination of functional groups and ring structure. This uniqueness may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
33832-15-4 |
|---|---|
分子式 |
C12H18O5 |
分子量 |
242.27 g/mol |
IUPAC名 |
(1R,3S,8R,10S)-2,9,15-trioxatetracyclo[6.6.1.01,10.03,8]pentadecane-3,10-diol |
InChI |
InChI=1S/C12H18O5/c13-9-5-1-3-7-11(9)16-10(14)6-2-4-8-12(10,15-9)17-11/h13-14H,1-8H2/t9-,10-,11+,12+/m0/s1 |
InChIキー |
IODJLIUJWUFTIH-NNYUYHANSA-N |
異性体SMILES |
C1CC[C@]23[C@](C1)(O[C@@]4(O2)CCCC[C@@]4(O3)O)O |
正規SMILES |
C1CCC23C(C1)(OC4(O2)CCCCC4(O3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






